molecular formula C22H23FN6O B2548988 3-{5-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyridazine CAS No. 2415633-33-7

3-{5-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyridazine

Cat. No.: B2548988
CAS No.: 2415633-33-7
M. Wt: 406.465
InChI Key: SRTGCSHFTFZAHW-UHFFFAOYSA-N
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Description

3-{5-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyridazine is a complex organic compound that features a unique combination of pyrazole, pyrrolidine, and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyridazine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole ring, which is achieved through a one-pot three-component reaction under microwave irradiation. This is followed by the synthesis of the pyrrolidine ring via a cyclization reaction. Finally, the pyridazine ring is introduced through a condensation reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the microwave-assisted synthesis of the pyrazole ring and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions for the subsequent steps .

Chemical Reactions Analysis

Types of Reactions

3-{5-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{5-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the targets of interest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{5-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyridazine lies in its combination of three distinct ring systems, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN6O/c1-14-3-8-21(25-24-14)28-10-16-12-29(13-17(16)11-28)22(30)20-9-19(26-27(20)2)15-4-6-18(23)7-5-15/h3-9,16-17H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTGCSHFTFZAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CC3CN(CC3C2)C(=O)C4=CC(=NN4C)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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